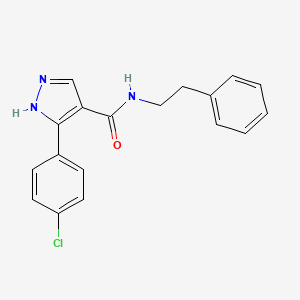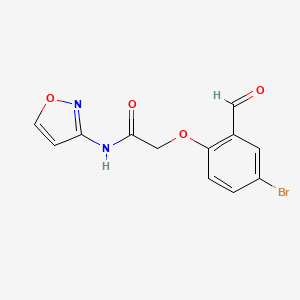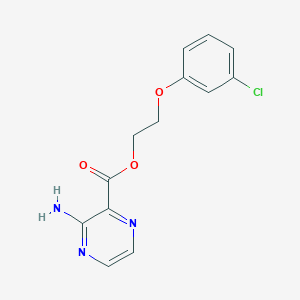
5-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide, commonly known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole-based compound that has shown promising results in scientific research related to various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of CPPC is not fully understood. However, CPPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. CPPC has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. CPPC has also been found to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CPPC has been found to exhibit various biochemical and physiological effects. CPPC has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress and inflammation, induce apoptosis in cancer cells, and inhibit the growth and proliferation of cancer cells. CPPC has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
CPPC has several advantages for lab experiments, including its potent anti-inflammatory, anticancer, and neuroprotective activity. However, CPPC also has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
For research on CPPC include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields, including drug development and disease treatment.
Synthesis Methods
CPPC can be synthesized through various methods, including reaction between 4-chlorophenylhydrazine and 2-phenylethyl isocyanate, followed by cyclization with ethyl acetoacetate in the presence of a base. Another method involves the reaction between 4-chlorophenylhydrazine and 2-phenylethyl isocyanate, followed by reaction with ethyl acetoacetate in the presence of a base and subsequent cyclization with hydrazine hydrate.
Scientific Research Applications
CPPC has shown promising results in scientific research related to various diseases, including cancer, inflammation, and neurodegenerative disorders. CPPC has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CPPC has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells. CPPC has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)17-16(12-21-22-17)18(23)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSGNJAPGZJSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)

![N-(1,2-oxazol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7457002.png)



![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)

![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)